molecular formula C9H16O B13256692 1-(Butan-2-yl)cyclobutane-1-carbaldehyde

1-(Butan-2-yl)cyclobutane-1-carbaldehyde

Cat. No.: B13256692
M. Wt: 140.22 g/mol
InChI Key: HOPRTZSKDNHQOW-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O It features a cyclobutane ring substituted with a butan-2-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-dihalobutanes with reducing metals can yield cyclobutane derivatives . Additionally, the aldehyde functional group can be introduced through oxidation reactions of corresponding alcohols.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclobutane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclobutane derivatives.

Scientific Research Applications

1-(Butan-2-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutane ring may also interact with hydrophobic regions of biomolecules, influencing their structure and activity.

Comparison with Similar Compounds

Uniqueness: 1-(Butan-2-yl)cyclobutane-1-carbaldehyde is unique due to the presence of both the butan-2-yl group and the cyclobutane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-butan-2-ylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-3-8(2)9(7-10)5-4-6-9/h7-8H,3-6H2,1-2H3

InChI Key

HOPRTZSKDNHQOW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCC1)C=O

Origin of Product

United States

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